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2-Phosphonylmethoxyethylcytosine

Antiviral screening Acyclic nucleoside phosphonate DNA polymerase inhibition

2-Phosphonylmethoxyethylcytosine (PMEC; CAS 117087-39-5) is a synthetic acyclic nucleoside phosphonate (ANP) belonging to the 2-phosphonylmethoxyethyl (PME) series originally developed by Holý and De Clercq. It comprises a cytosine base linked via an N1-(2-hydroxyethyl) ether to a phosphonomethyl group (IUPAC: 2-(4-amino-2-oxopyrimidin-1-yl)ethoxymethylphosphonic acid; MW 249.16 g/mol).

Molecular Formula C7H12N3O5P
Molecular Weight 249.16 g/mol
CAS No. 117087-39-5
Cat. No. B12799224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phosphonylmethoxyethylcytosine
CAS117087-39-5
Molecular FormulaC7H12N3O5P
Molecular Weight249.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)CCOCP(=O)(O)O
InChIInChI=1S/C7H12N3O5P/c8-6-1-2-10(7(11)9-6)3-4-15-5-16(12,13)14/h1-2H,3-5H2,(H2,8,9,11)(H2,12,13,14)
InChIKeyXXUKNWCJFNYLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phosphonylmethoxyethylcytosine (PMEC, CAS 117087-39-5) – A Critical Negative-Control Acyclic Nucleoside Phosphonate for Antiviral Drug Discovery


2-Phosphonylmethoxyethylcytosine (PMEC; CAS 117087-39-5) is a synthetic acyclic nucleoside phosphonate (ANP) belonging to the 2-phosphonylmethoxyethyl (PME) series originally developed by Holý and De Clercq . It comprises a cytosine base linked via an N1-(2-hydroxyethyl) ether to a phosphonomethyl group (IUPAC: 2-(4-amino-2-oxopyrimidin-1-yl)ethoxymethylphosphonic acid; MW 249.16 g/mol) . PMEC is a close structural congener of the clinically approved antivirals cidofovir (HPMPC) and adefovir (PMEA), yet is uniquely devoid of significant antiviral activity—a property that has established its primary utility as a mechanistic probe and negative control in comparative studies of ANP structure–activity relationships and metal-ion coordination chemistry .

Why PMEC Cannot Be Replaced by HPMPC, PMEA, or PMEG in Mechanistic Studies and Analytical Reference Workflows


Within the ANP class, a single structural variation—the presence or absence of a hydroxymethyl group on the acyclic chain—determines whether a compound is a broad-spectrum antiviral agent or biologically inert . Cidofovir (HPMPC) differs from PMEC solely by a hydroxymethyl substituent at the C2′ position; adefovir (PMEA) substitutes adenine for cytosine on the identical PME backbone. Despite these seemingly minor differences, the diphosphorylated metabolites of HPMPC and PMEA inhibit viral DNA polymerases at nanomolar concentrations, while PMEC diphosphate shows no measurable inhibition of the same enzymes . Consequently, substitution of PMEC with an 'active' ANP in experiments designed to isolate phosphonate-backbone effects (e.g., metal-chelation studies, cellular uptake assays, or kinase substrate profiling) would confound results by introducing off-target polymerase inhibition. PMEC serves as the only commercially tractable cytosine-based PME analog that cleanly separates the physicochemical properties of the phosphonate–ether scaffold from antiviral pharmacodynamics .

Quantitative Differentiation Evidence for 2-Phosphonylmethoxyethylcytosine (PMEC) vs. Closest ANP Analogs


Antiviral Activity Deficit: PMEC vs. HPMPC (Cidofovir) and PMEA (Adefovir) in DNA Virus and Retrovirus Assays

In the foundational SAR study by De Clercq et al. (1987) that defined the ANP field, PME-cytosine (PMEC) was evaluated alongside HPMPC, HPMPA, PMEA, PMEG, and PMEDAP against a panel of DNA viruses (HSV-1, HSV-2, VZV, CMV, adenovirus, vaccinia) and retroviruses (HIV). Unlike its active counterparts, PMEC showed no significant inhibitory activity against any tested DNA virus or retrovirus at concentrations up to 100–200 μg/mL . A comprehensive 1997 review by Naesens et al. confirmed that PMEC is 'devoid of any significant activity against the viruses tested,' in marked contrast to HPMPC (EC50 = 0.1–0.5 μg/mL against HCMV) and PMEA (EC50 = 0.4–4 μg/mL against HIV-1 in cell culture) . The 2018 metal-ion binding study explicitly states that 'the difference in biological activity between PMEC (activity too low to be of therapeutic use) and HPMPC (broad activity against DNA viruses) ultimately must be attributable to the hydroxymethyl group that distinguishes them' . This establishes PMEC as the defining negative control for cytosine-based ANP antiviral research.

Antiviral screening Acyclic nucleoside phosphonate DNA polymerase inhibition Structure-activity relationship

Metal-Ion Chelation Isomerism: PMEC vs. Parent Nucleotides CMP and dCMP

Blindauer et al. (1999) determined the acidity constants of H2(PMEC)± and the stability constants of M(PMEC) complexes with ten divalent metal ions (Mg2+, Ca2+, Sr2+, Ba2+, Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+) by potentiometric pH titration (I = 0.1 M NaNO3, 25 °C) . The study demonstrated that the metal ion-binding properties of PMEC2− closely resemble those of the nucleobase-free compound PME2− (phosphonomethoxyethane), with the primary binding site at the phosphonate group. Critically, 5-membered chelates involving the ether oxygen of the –CH2–O–CH2–PO32− chain form with all metal ions studied; the degree of chelate formation is identical within error limits for M(PME) and M(PMEC) systems . Unlike the parent nucleotides CMP2− and dCMP2−, which cannot form such ether-oxygen chelates, PMEC2− thus exhibits a fundamentally different metal-coordination geometry. The coordinating properties of PMEC2− and CMP2−/dCMP2− differ solely with respect to this 5-membered chelate formation . This unique coordination behavior persists despite the presence of the cytosine nucleobase, which does not participate in metal-ion binding in the fully deprotonated M(PMEC) complexes—behavior identical to that of CMP and dCMP .

Coordination chemistry Nucleotide analogue Magnesium chelation Phosphonate-metal complexes

Structural Determinant of Biological Inactivity: Absence of the Hydroxymethyl Group in PMEC vs. HPMPC

The 2018 comparative metal-ion binding study by Blindauer et al. directly addressed the structural origin of PMEC's inactivity. The authors stated: 'At this point one may emphasize that the difference in biological activity between PMEC (activity too low to be of therapeutic use [47]) and HPMPC (broad activity against DNA viruses [1]) ultimately must be attributable to the hydroxymethyl group that distinguishes them' . The study further demonstrated that this hydroxymethyl group in HPMPC participates in the coordination of heavier alkaline earth metal ions (Ca2+, Sr2+, Ba2+), providing additional stabilization to M(HPMPC) complexes that is absent in M(PMEC) complexes . This finding provides a physicochemical rationale—grounded in measurable metal-ion affinity differences—for the profound biological activity gap between two compounds that are identical in their cytosine base and phosphonate-ether backbone and differ only by one –CH2OH substituent .

Medicinal chemistry Structure-activity relationship Phosphonate prodrug design Hydroxyl-group effect

Mechanism-of-Action Dissection: PMEC as a Probe to Isolate Kinase Activation from Polymerase Inhibition in ANP Pharmacology

The ANP class requires two sequential intracellular phosphorylation steps (to the diphosphate) for antiviral activity. Holý and De Clercq established that PME-series diphosphates inhibit HSV-1 DNA polymerase and AMV reverse transcriptase, with the viral enzymes being more sensitive than cellular polymerases α and β . Because PMEC lacks the hydroxymethyl group required for potent polymerase interaction, its diphosphorylated metabolite (PMECpp) does not inhibit these enzymes, yet PMEC itself is a substrate for cellular nucleotide kinases that convert it to the mono- and diphosphate forms . This creates a unique experimental tool: PMEC can be used to trace the ANP phosphorylation pathway (kinase specificity, rate-limiting steps, cellular dNTP pool effects) without the confounding cytotoxicity or antiviral endpoints that accompany PMEA, PMEG, or HPMPC . In head-to-head metabolic studies with PMEA and PMEG in CEM cells, the active analogs caused 50% inhibition of cellular DNA synthesis at 1.6 μM (PMEG) and 25 μM (PMEA), whereas PMEC did not reach 50% inhibition at the highest concentration tested , confirming that PMEC cleanly separates phosphorylation-dependent cellular uptake from downstream polymerase inhibition.

Nucleotide kinase Metabolic activation DNA polymerase Reverse transcriptase Prodrug design

Procurement-Driven Application Scenarios for 2-Phosphonylmethoxyethylcytosine (PMEC)


Negative Control for Antiviral Screening Cascades Targeting DNA Viruses and Retroviruses

In any high-throughput or focused antiviral screening campaign evaluating novel ANP analogs, PMEC should be included as an inactive baseline control. Its demonstrated lack of activity against HSV-1, HSV-2, VZV, CMV, adenovirus, vaccinia, and HIV (EC50 > 100 μg/mL in all cases) provides a rigorous threshold for defining meaningful antiviral hits. This prevents false-positive attribution of antiviral effects to the phosphonate–ether scaffold itself.

Biochemical Probe for Nucleotide Kinase Substrate Profiling and Phosphorylation Pathway Analysis

Because PMEC is phosphorylated by cellular nucleotide kinases to its mono- and diphosphate forms but does not inhibit viral or cellular DNA polymerases , it serves as an ideal tracer substrate for quantifying ANP phosphorylation kinetics, identifying rate-limiting kinase steps, and measuring intracellular dNTP pool perturbations without the confounding variable of polymerase inhibition or cytotoxicity.

Reference Standard for Metal-Ion Coordination Studies of Acyclic Nucleotide Phosphonates

PMEC is the most thoroughly characterized ANP with respect to metal-ion binding thermodynamics. Its stability constants have been determined for 10 divalent metal ions (Mg2+ through Cd2+) under standardized conditions (I = 0.1 M NaNO3, 25 °C) , making it the reference compound for comparative studies of metal-ion effects on ANP conformation, prodrug design, and enzyme–metal–substrate ternary complex formation.

Structural Biology and Computational Chemistry: Scaffold for In Silico Docking and MD Simulations

The availability of high-quality solution-phase metal-coordination data for PMEC, combined with its relatively small size (MW 249.16) and conformational constraints imposed by the ether–phosphonate backbone, makes it an attractive test system for validating force-field parameters, molecular dynamics simulations of nucleotide–protein interactions, and quantum-mechanical calculations of phosphonate–metal chelate geometries .

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